molecular formula C11H11NO2 B079785 2-Acetyl-1-furfurylpyrrole CAS No. 13678-73-4

2-Acetyl-1-furfurylpyrrole

Cat. No. B079785
CAS RN: 13678-73-4
M. Wt: 189.21 g/mol
InChI Key: AYCBWOMKZDMMQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-1-furfurylpyrrole (2-AFP) is a naturally occurring compound found in various foods, including coffee, bread, and cooked meat. It is responsible for the aroma and flavor of these foods. 2-AFP has been a subject of scientific research due to its potential applications in various fields, including food science, medicine, and agriculture.

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis Techniques: The synthesis of 2-acetylpyrrole derivatives involves selective and high-yield conversion of 2-substituted products into 3-substituted products, as shown in the study of 1-pentafluorophenyl-1H-pyrrole derivatives. This process is facilitated by the use of trifluoromethanesulfonic acid, leading to a general synthesis method for 3-acylpyrroles (Hrnčariková & Végh, 2003).

Chemical Properties and Stability

  • Thermodynamic Stability: A study comparing 2-acetyl-1-methylpyrrole and its isomers revealed significant insights into their thermodynamic stability. The research demonstrated that 2-acetyl-1-methylpyrrole is more stable than its 3-isomer, providing a deeper understanding of the stability and reactivity of such compounds (Ribeiro da Silva & Santos, 2010).

Antioxidative Properties

  • Antioxidant Activity: 2-Acetylpyrrole derivatives, including 2-acetyl-1-furfurylpyrrole, have shown remarkable antioxidative activity. This was evident in their ability to inhibit hexanal oxidation significantly, suggesting their potential application as antioxidants in various fields (Yanagimoto et al., 2002).

Antimicrobial Applications

  • Antimicrobial Activity: The synthesis of pyrrolidine derivatives, which are structurally related to 2-acetyl-1-furfurylpyrrole, has shown promising results in antimicrobial applications. These compounds, including 1-acetyl-2-benzylpyrrolidine derivatives, have demonstrated potent antimicrobial properties (Sreekanth & Jha, 2020).

Catalytic Reactions

  • Catalysis in Chemical Reactions: In the context of catalytic reactions, the acetylation process, including the use of acetyl groups, plays a crucial role. This is demonstrated in studies involving Pd(II)-mediated reactions, where the acetylation of specific compounds has been observed as a side reaction, indicating its significance in catalytic processes (Liao et al., 2005).

Green Chemistry and Bioenergy

  • Role in Green Chemistry: The production of furfural, a chemical related to 2-acetyl-1-furfurylpyrrole, has been studied extensively in the context of green chemistry. This research highlights the importance of heterogeneously catalyzed processes in producing furfural and related compounds, contributing to more sustainable and environmentally friendly chemical processes (Karinen et al., 2011).

properties

CAS RN

13678-73-4

Product Name

2-Acetyl-1-furfurylpyrrole

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

1-[1-(furan-2-ylmethyl)pyrrol-2-yl]ethanone

InChI

InChI=1S/C11H11NO2/c1-9(13)11-5-2-6-12(11)8-10-4-3-7-14-10/h2-7H,8H2,1H3

InChI Key

AYCBWOMKZDMMQR-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CN1CC2=CC=CO2

Canonical SMILES

CC(=O)C1=CC=CN1CC2=CC=CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

a. 1-Furfuryl-2-acetyl-pyrrole was prepared starting from 1-furfuryl-pyrrole described by Reichstein in Helv. 15, 1450 (1932) as well as Gianturco et al. in Tetrahedron 20, 1763 (1964). Acetylation by reaction of the Grignard intermediate with acetyl chloride [cf. Chem. Ber. 47, 1416 (1914)] led to the desired ketone. (A small amount of the 3-isomer was also obtained, separable by fractional distillation). The product boils at 100°-102°C./0.03 mm Hg. and crystallizes on standing. Recrystallization from a mixture of methylene dichloride and petroleum ether gave a white crystalline product with a m.p. of 42 -43°C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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